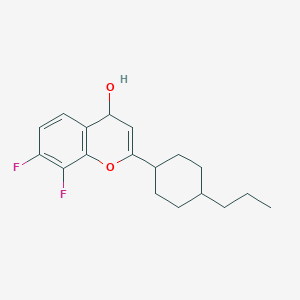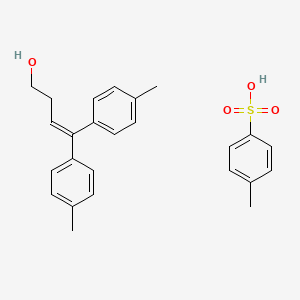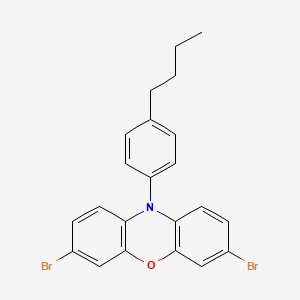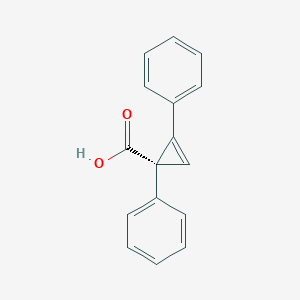![molecular formula C15H16N4O B14223664 2-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-6-yl]propanamide CAS No. 827318-28-5](/img/structure/B14223664.png)
2-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-6-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-6-yl]propanamide is a complex organic compound that features both pyrazole and indole moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-6-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and indole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include hydrazine derivatives for pyrazole formation and various substituted anilines for indole synthesis .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and environmentally friendly procedures such as microwave-assisted reactions . The reaction conditions are carefully controlled to minimize by-products and ensure the efficient production of the target compound.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-6-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
2-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-6-yl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-6-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound’s indole moiety allows it to bind with high affinity to multiple receptors, influencing various biological processes. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde
- 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
- 3-chloro-5-methyl-1-[2-(4-morpholinyl)ethyl]-1H-pyrazol-4-yl (phenyl)methanone hydrochloride
Uniqueness
Compared to these similar compounds, 2-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-6-yl]propanamide stands out due to its combined pyrazole and indole structures. This unique combination enhances its biological activity and broadens its range of applications in scientific research and medicine .
Properties
CAS No. |
827318-28-5 |
|---|---|
Molecular Formula |
C15H16N4O |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
2-methyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]propanamide |
InChI |
InChI=1S/C15H16N4O/c1-9(2)15(20)18-12-4-3-10-5-13(19-14(10)6-12)11-7-16-17-8-11/h3-9,19H,1-2H3,(H,16,17)(H,18,20) |
InChI Key |
CTXKAUVOLCKYBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=C(C=C1)C=C(N2)C3=CNN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-{[2-(Chloromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14223595.png)
![2-[(2-{[4-(Trifluoromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14223602.png)
![N,N'-[4,5-Dichloro-3-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide](/img/structure/B14223605.png)
![2-Hydroxy-1-[(prop-2-en-1-yl)oxy]propane-1-sulfonic acid](/img/structure/B14223606.png)


![2,4-Diamino-8-chloropyrimido[4,5-b]quinolin-5(10H)-one](/img/structure/B14223620.png)


![9-(Dimethylamino)-3-methylpyrido[2,3-g]quinoline-5,10-dione](/img/structure/B14223641.png)


silane](/img/structure/B14223663.png)
